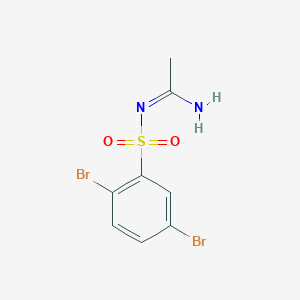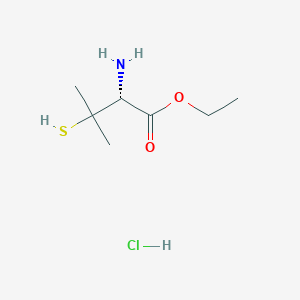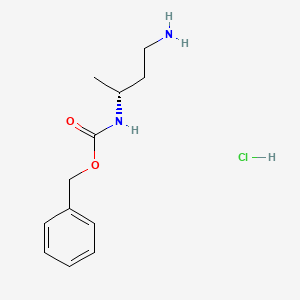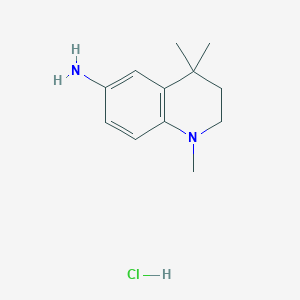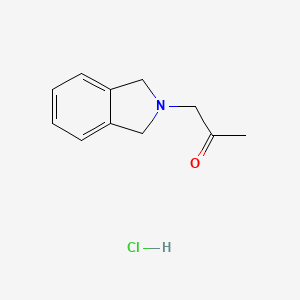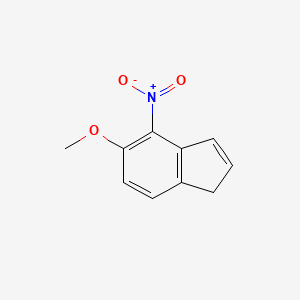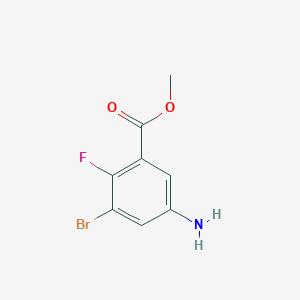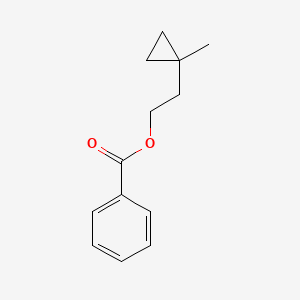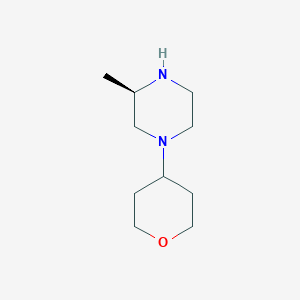
(R)-3-Methyl-1-(tetrahydro-pyran-4-yl)-piperazine
Vue d'ensemble
Description
®-3-Methyl-1-(tetrahydro-pyran-4-yl)-piperazine is a chiral compound featuring a piperazine ring substituted with a methyl group and a tetrahydropyran moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Methyl-1-(tetrahydro-pyran-4-yl)-piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylpiperazine and tetrahydropyran.
Reaction Conditions: The key step involves the nucleophilic substitution of the piperazine nitrogen with a tetrahydropyran derivative under basic conditions. Common bases used include sodium hydride or potassium carbonate.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired enantiomer.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-Methyl-1-(tetrahydro-pyran-4-yl)-piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen functionalities.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce any present carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the tetrahydropyran ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide or potassium carbonate in acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, ®-3-Methyl-1-(tetrahydro-pyran-4-yl)-piperazine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the preparation of enantiomerically pure compounds.
Biology
The compound is studied for its potential biological activity. It may act as a ligand for certain receptors or enzymes, influencing biological pathways.
Medicine
In medicinal chemistry, ®-3-Methyl-1-(tetrahydro-pyran-4-yl)-piperazine is investigated for its potential as a pharmaceutical intermediate. It could be used in the synthesis of drugs targeting neurological or metabolic disorders.
Industry
Industrially, this compound might be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism by which ®-3-Methyl-1-(tetrahydro-pyran-4-yl)-piperazine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. The tetrahydropyran moiety may enhance the compound’s stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-3-Methyl-1-(tetrahydro-pyran-4-yl)-piperazine: The enantiomer of the compound, which may have different biological activities.
1-(Tetrahydro-pyran-4-yl)-piperazine: Lacks the methyl group, potentially altering its reactivity and biological properties.
3-Methylpiperazine: Without the tetrahydropyran moiety, it may have different solubility and stability characteristics.
Uniqueness
®-3-Methyl-1-(tetrahydro-pyran-4-yl)-piperazine is unique due to its chiral nature and the presence of both a piperazine ring and a tetrahydropyran moiety. This combination of features can result in distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
IUPAC Name |
(3R)-3-methyl-1-(oxan-4-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-9-8-12(5-4-11-9)10-2-6-13-7-3-10/h9-11H,2-8H2,1H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSMHECRTQDPAK-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1)C2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


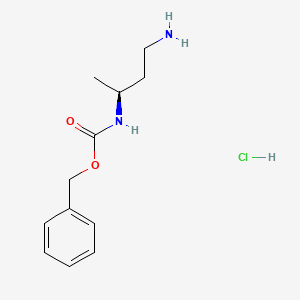
![7-Methoxy-1,2,3,4-tetrahydro-[2,6]naphthyridine dihydrochloride](/img/structure/B1433274.png)
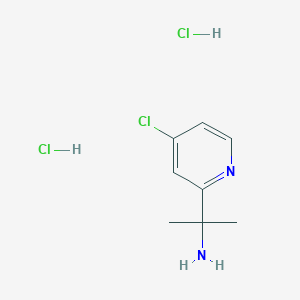
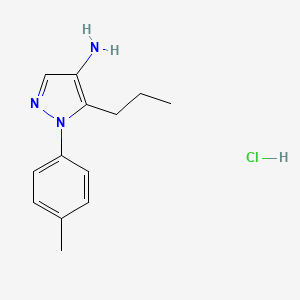
![1-Methyl-3-[(morpholin-2-ylmethyl)amino]-1,2-dihydropyrazin-2-one](/img/structure/B1433279.png)
![4-Chloro-2-(2-chloro-6-fluorophenyl)-thiazolo[5,4-c]pyridine](/img/structure/B1433280.png)
